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Compound of Interest

Compound Name: 3'-Methylacetophenone

Cat. No.: B052093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
methylacetophenone, a key aromatic ketone intermediate in various chemical syntheses. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for data acquisition. This

information is crucial for the unambiguous identification, characterization, and quality control of

3'-methylacetophenone in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3'-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.76 m 2H Ar-H

~7.35 m 2H Ar-H

2.57 s 3H -COCH₃

2.40 s 3H Ar-CH₃

¹³C NMR Spectral Data (CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

198.3 C=O

138.3 Ar-C

137.2 Ar-C

133.8 Ar-CH

128.7 Ar-CH

128.4 Ar-CH

125.6 Ar-CH

26.6 -COCH₃

21.3 Ar-CH₃

Infrared (IR) Spectroscopy
Key IR Absorption Bands (Liquid Film)
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Wavenumber (cm⁻¹) Description

~3050 Aromatic C-H stretch

~2920 Aliphatic C-H stretch

~1685 C=O (ketone) stretch

~1607 Aromatic C=C stretch

~1460 C-H bend

~1358 CH₃ bend

~1230 C-C-O stretch

~958 C-H out-of-plane bend

~780 C-H out-of-plane bend

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data[2]

m/z Relative Intensity Assignment

134 31.21% [M]⁺ (Molecular Ion)

119 99.99% [M-CH₃]⁺ (Base Peak)

91 82.50% [C₇H₇]⁺

65 31.85% [C₅H₅]⁺

43 24.11% [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 3'-methylacetophenone is prepared by dissolving approximately 10-20 mg of the

compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane

(TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 400 MHz or higher. A standard pulse sequence is used to acquire the spectrum

with a spectral width of approximately 15 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is

utilized to simplify the spectrum, with a spectral width of approximately 220 ppm. A sufficient

number of scans are averaged to obtain a good signal-to-noise ratio.[3]

Infrared (IR) Spectroscopy
For a liquid sample such as 3'-methylacetophenone, the IR spectrum is typically recorded

using the neat liquid film method. A drop of the neat liquid is placed between two polished salt

plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder and placed in the

beam of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first

and automatically subtracted from the sample spectrum. The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹.[4][5]

Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small

amount of the volatile liquid sample is introduced into the ion source, often via a gas

chromatograph (GC) for separation and purification. In the ion source, the sample molecules

are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules

to ionize and fragment. The resulting positively charged ions are then accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records

the abundance of each ion, generating the mass spectrum.[3]

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural

correlation of 3'-methylacetophenone with its spectroscopic signatures.
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Caption: General workflow for the spectroscopic analysis of 3'-Methylacetophenone.

3'-Methylacetophenone Structure
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Caption: Correlation of 3'-Methylacetophenone's structure with its key spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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